4-Chloro-1-(2,4-dichlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile
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Overview
Description
4-Chloro-1-(2,4-dichlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile is a chemical compound that belongs to the pyridazine family. This compound is characterized by the presence of a pyridazine ring, which is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 2. The compound also contains chloro and dichlorophenyl substituents, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 4-Chloro-1-(2,4-dichlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile involves several steps. One common method includes the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, to yield the desired pyridazine derivative. The reaction conditions typically involve refluxing the mixture in ethanol for several hours to ensure complete cyclization.
Chemical Reactions Analysis
4-Chloro-1-(2,4-dichlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The chloro substituents on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Scientific Research Applications
4-Chloro-1-(2,4-dichlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals, contributing to the synthesis of active ingredients in these products.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(2,4-dichlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
4-Chloro-1-(2,4-dichlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile can be compared with other similar compounds, such as:
Pyridazine derivatives: These compounds share the pyridazine ring structure and exhibit similar chemical properties and reactivity.
Chlorophenyl derivatives: Compounds with chlorophenyl substituents also show similar reactivity in substitution reactions and biological activities.
Dichlorophenyl derivatives: These compounds have two chlorine atoms on the phenyl ring, contributing to their unique chemical and biological properties.
The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical and biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-chloro-1-(2,4-dichlorophenyl)-6-oxopyridazine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4Cl3N3O/c12-6-1-2-10(8(14)3-6)17-11(18)4-7(13)9(5-15)16-17/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIWUOMHJCHYLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N2C(=O)C=C(C(=N2)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4Cl3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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